molecular formula C14H9Cl3N2O B13804772 2,4-dichloro-3-(5-chloro-1,3-benzoxazol-2-yl)-6-methylaniline

2,4-dichloro-3-(5-chloro-1,3-benzoxazol-2-yl)-6-methylaniline

Cat. No.: B13804772
M. Wt: 327.6 g/mol
InChI Key: XIIFJXPFDDIAMM-UHFFFAOYSA-N
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Description

2,4-dichloro-3-(5-chloro-1,3-benzoxazol-2-yl)-6-methylaniline is a complex organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of multiple chlorine atoms and a benzoxazole ring, which contribute to its unique chemical properties. It is often used in various scientific research applications due to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-3-(5-chloro-1,3-benzoxazol-2-yl)-6-methylaniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Chlorination: The benzoxazole intermediate is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at specific positions.

    Coupling with Aniline Derivative: The chlorinated benzoxazole is then coupled with an aniline derivative under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-3-(5-chloro-1,3-benzoxazol-2-yl)-6-methylaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2,4-dichloro-3-(5-chloro-1,3-benzoxazol-2-yl)-6-methylaniline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-3-(5-chloro-1,3-benzoxazol-2-yl)-6-methylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression or replication processes.

    Modulating Receptor Activity: Interacting with cellular receptors and influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloro-6-methylaniline: Lacks the benzoxazole ring, resulting in different chemical properties and reactivity.

    5-chloro-1,3-benzoxazole: Does not contain the aniline moiety, leading to distinct biological activity.

    2,4-dichloroaniline: A simpler structure with fewer functional groups, used in different applications.

Uniqueness

2,4-dichloro-3-(5-chloro-1,3-benzoxazol-2-yl)-6-methylaniline is unique due to the presence of both the benzoxazole ring and multiple chlorine atoms, which contribute to its distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C14H9Cl3N2O

Molecular Weight

327.6 g/mol

IUPAC Name

2,4-dichloro-3-(5-chloro-1,3-benzoxazol-2-yl)-6-methylaniline

InChI

InChI=1S/C14H9Cl3N2O/c1-6-4-8(16)11(12(17)13(6)18)14-19-9-5-7(15)2-3-10(9)20-14/h2-5H,18H2,1H3

InChI Key

XIIFJXPFDDIAMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1N)Cl)C2=NC3=C(O2)C=CC(=C3)Cl)Cl

Origin of Product

United States

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